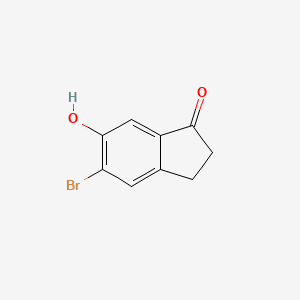

5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO2/c10-7-3-5-1-2-8(11)6(5)4-9(7)12/h3-4,12H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGAEEAGMAAAJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC(=C(C=C21)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One

Reactions at the Ketone Moiety

The carbonyl group of the five-membered ring is a primary site for nucleophilic addition and condensation reactions, allowing for the modification of the indanone core.

Reduction Reactions

The ketone functionality of 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one can be readily reduced to the corresponding secondary alcohol, yielding 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol. This transformation is typically achieved using hydride-based reducing agents.

| Reagent | Product | Reaction Conditions |

| Sodium borohydride (B1222165) (NaBH4) | 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol | Methanol or ethanol, room temperature |

| Lithium aluminium hydride (LiAlH4) | 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (e.g., H2/Pd-C) | 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-ol | Varies depending on catalyst and substrate |

This table is based on general chemical principles of ketone reduction, as specific literature for this exact compound is limited.

Sodium borohydride (NaBH4) is a mild and selective reducing agent commonly used for this purpose, offering the advantage of compatibility with a wider range of functional groups. More potent reducing agents like lithium aluminium hydride (LiAlH4) can also be employed, though they are less selective. Catalytic hydrogenation represents another viable method, although the conditions must be carefully controlled to avoid undesired side reactions, such as debromination.

Condensation Reactions

The ketone in this compound can undergo condensation reactions with various carbon nucleophiles. A notable example is the Knoevenagel condensation, where the ketone reacts with active methylene (B1212753) compounds in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond at the 2-position of the indanone ring system.

| Reactant | Catalyst | Product |

| Malononitrile | Piperidine or other amine bases | 2-(dicyanomethylene)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one |

| Ethyl cyanoacetate | Sodium ethoxide | 2-(cyano(ethoxycarbonyl)methylene)-5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one |

| Meldrum's acid | Proline or other organocatalysts | 5-(5-bromo-6-hydroxy-1-oxo-2,3-dihydro-1H-inden-2-ylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

This table illustrates potential Knoevenagel condensation products based on the reactivity of similar indanones.

These condensation products serve as versatile intermediates for the synthesis of more complex heterocyclic systems fused to the indanone core.

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group on the aromatic ring is another key site for derivatization, primarily through reactions that target its acidic proton and nucleophilic oxygen.

Alkylation and Acylation Reactions

The hydroxyl group of this compound can be readily alkylated to form ethers or acylated to form esters. These reactions typically proceed under basic conditions to deprotonate the hydroxyl group, thereby increasing its nucleophilicity.

Alkylation (Etherification):

| Alkylating Agent | Base | Product |

| Methyl iodide (CH3I) | Potassium carbonate (K2CO3) | 5-bromo-6-methoxy-2,3-dihydro-1H-inden-1-one |

| Ethyl bromide (CH3CH2Br) | Sodium hydride (NaH) | 5-bromo-6-ethoxy-2,3-dihydro-1H-inden-1-one |

| Benzyl chloride (C6H5CH2Cl) | Cesium carbonate (Cs2CO3) | 5-bromo-6-(benzyloxy)-2,3-dihydro-1H-inden-1-one |

This table provides examples of common alkylation reactions.

Acylation (Esterification):

| Acylating Agent | Base/Catalyst | Product |

| Acetic anhydride (B1165640) ((CH3CO)2O) | Pyridine or DMAP | 5-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl acetate |

| Benzoyl chloride (C6H5COCl) | Triethylamine (Et3N) | 5-bromo-1-oxo-2,3-dihydro-1H-inden-6-yl benzoate |

This table provides examples of common acylation reactions.

These reactions are valuable for protecting the hydroxyl group during subsequent transformations or for modulating the biological activity of the molecule.

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, which can lead to the formation of quinone-type structures. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. Strong oxidizing agents can lead to ring-opening or degradation of the molecule. Milder and more selective oxidizing agents are generally preferred.

| Oxidizing Agent | Potential Product(s) |

| Fremy's salt (Potassium nitrosodisulfonate) | 5-bromo-2,3-dihydro-1H-indene-1,6-dione (a quinone) |

| Salcomine-O2 | Quinone derivatives |

| Tyrosinase (enzymatic oxidation) | Ortho-quinone species |

This table outlines potential oxidation products based on the reactivity of similar phenolic compounds.

The oxidation of the hydroxyl group can significantly alter the electronic properties and biological profile of the parent compound.

Reactions at the Bromine Atom

The bromine atom on the aromatic ring is a versatile handle for introducing a wide array of substituents via transition metal-catalyzed cross-coupling reactions. This allows for the construction of carbon-carbon and carbon-heteroatom bonds.

Prominent among these are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with a boronic acid or ester, forming a new carbon-carbon bond.

| Boronic Acid/Ester | Palladium Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh3)4 | K2CO3 | 6-hydroxy-5-phenyl-2,3-dihydro-1H-inden-1-one |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl2 | Cs2CO3 | 6-hydroxy-5-(4-methoxyphenyl)-2,3-dihydro-1H-inden-1-one |

| Thiophene-2-boronic acid | Pd(OAc)2 / SPhos | K3PO4 | 6-hydroxy-5-(thiophen-2-yl)-2,3-dihydro-1H-inden-1-one |

This table illustrates the versatility of the Suzuki-Miyaura coupling for this class of compounds.

Buchwald-Hartwig Amination: This reaction, also catalyzed by palladium, enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine.

| Amine | Palladium Catalyst | Ligand | Base | Product |

| Morpholine | Pd2(dba)3 | XPhos | NaOtBu | 6-hydroxy-5-(morpholino)-2,3-dihydro-1H-inden-1-one |

| Aniline | Pd(OAc)2 | BINAP | K3PO4 | 6-hydroxy-5-(phenylamino)-2,3-dihydro-1H-inden-1-one |

This table provides examples of potential Buchwald-Hartwig amination products.

These cross-coupling strategies are powerful tools for the synthesis of diverse libraries of 5-substituted indanone derivatives for various research applications.

Nucleophilic Substitution Reactions

While direct nucleophilic aromatic substitution (SNAr) of the bromine atom in this compound is not extensively documented in the literature, the electronic properties of the molecule suggest that such reactions are plausible under specific conditions. The benzene (B151609) ring is substituted with both an electron-donating hydroxyl group and an electron-withdrawing carbonyl group. The activating effect of the hydroxyl group is counteracted by the deactivating nature of the carbonyl group, which can make the aromatic ring susceptible to nucleophilic attack, particularly at positions ortho and para to the electron-withdrawing group.

In principle, the bromine atom could be displaced by strong nucleophiles, such as alkoxides, thiolates, or amines, especially at elevated temperatures or with the use of a catalyst. However, the presence of the acidic phenolic proton of the hydroxyl group would likely necessitate the use of a base to generate the more nucleophilic phenoxide, which could potentially lead to competing O-alkylation or other side reactions.

Cross-Coupling Reactions

The bromine atom at the 5-position of the indanone core is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for significant structural diversification.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester. For this compound, a Suzuki-Miyaura coupling would yield a 5-aryl or 5-vinyl substituted derivative. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. The hydroxyl group in the ortho position to the bromine may play a directing role in the catalytic cycle, potentially influencing the reaction rate and yield. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a carbon-nitrogen bond between the aryl bromide and an amine. This provides a direct route to 5-amino-6-hydroxy-2,3-dihydro-1H-inden-1-one derivatives, which can be valuable intermediates for further functionalization. The choice of palladium catalyst and ligand is crucial for the success of this reaction.

Sonogashira Coupling: The Sonogashira reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. libretexts.orgorganic-chemistry.org This reaction would introduce an alkynyl moiety at the 5-position of the indanone, leading to the formation of conjugated enyne systems.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This results in the formation of a new carbon-carbon bond and the introduction of a substituted vinyl group at the 5-position.

| Cross-Coupling Reaction | Coupling Partner | Resulting Functional Group at C5 |

|---|---|---|

| Suzuki-Miyaura | Boronic acid/ester | Aryl, Heteroaryl, Vinyl |

| Buchwald-Hartwig | Amine | Substituted Amino |

| Sonogashira | Terminal Alkyne | Alkynyl |

| Heck | Alkene | Substituted Vinyl |

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions: the hydroxyl group, the bromine atom, and the fused cyclopentanone (B42830) ring (an acyl group). The directing effects of these substituents determine the position of an incoming electrophile.

Hydroxyl Group (-OH): A strongly activating ortho, para-director.

Bromo Group (-Br): A deactivating ortho, para-director.

Acyl Group (ketone): A deactivating meta-director.

Considering these combined effects, electrophilic substitution is most likely to occur at the C7 position, which is ortho to the strongly activating hydroxyl group and not sterically hindered. Substitution at the C4 position is also possible, being ortho to the bromine and meta to the ketone, but is likely to be a minor product due to the deactivating nature of the neighboring acyl group.

| Substituent | Position | Electronic Effect | Directing Effect |

|---|---|---|---|

| -OH | C6 | Activating | ortho, para |

| -Br | C5 | Deactivating | ortho, para |

| Acyl (ketone) | Fused to C4a, C7a | Deactivating | meta |

Synthesis of Novel Derivatives and Analogues for Structural Exploration

The diverse reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of novel derivatives and analogues for structural exploration in various fields, including medicinal chemistry and materials science.

Derivatives from Cross-Coupling Reactions: By employing the cross-coupling strategies outlined in section 3.3.2, a library of compounds with different substituents at the 5-position can be generated. For example, Suzuki-Miyaura coupling can introduce various aryl and heteroaryl groups, leading to compounds with extended π-systems or potential biological activity.

Derivatization of the Hydroxyl Group: The hydroxyl group can be readily converted into ethers, esters, and other functional groups. For instance, O-alkylation can be used to introduce a variety of side chains, which can modulate the solubility, lipophilicity, and biological activity of the resulting compounds. myskinrecipes.com

Modification of the Carbonyl Group: The ketone can serve as a point of diversification to create spirocyclic compounds or to introduce new stereocenters. For example, reaction with Grignard reagents followed by cyclization could lead to more complex polycyclic systems.

Synthesis of Heterocyclic Analogues: The indanone core can be used as a building block for the synthesis of fused heterocyclic systems. For example, condensation of the ketone with hydrazines or hydroxylamine (B1172632) could lead to the formation of indeno[1,2-c]pyrazoles or isoxazoles, respectively.

The systematic exploration of these derivatization strategies allows for the fine-tuning of the physicochemical and biological properties of the this compound scaffold, enabling the development of novel compounds with desired characteristics.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional NMR spectra map the chemical shifts and coupling constants of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring protons. For 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one, we expect to see signals in distinct regions corresponding to the aromatic, aliphatic, and hydroxyl protons.

Aliphatic Protons: The protons on the five-membered ring at positions C2 and C3 (α and β to the carbonyl group) are expected to appear as triplets around δ 2.7-2.8 ppm and δ 3.1-3.2 ppm, respectively. researchgate.net These signals arise from the ethylene (B1197577) bridge of the indanone core. researchgate.netresearchgate.netbg.ac.rs

Aromatic Protons: The molecule has two protons on the aromatic ring. The proton at C7 (H-7) would likely appear as a singlet around δ 7.8-8.1 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group. The proton at C4 (H-4) would also appear as a singlet around δ 7.0-7.2 ppm.

Hydroxyl Proton: A broad singlet corresponding to the phenolic hydroxyl (-OH) group is expected. Its chemical shift is variable (typically δ 5-6 ppm) and depends on concentration, solvent, and temperature.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Carbonyl Carbon: The most downfield signal will be the carbonyl carbon (C1) of the ketone, anticipated in the δ 205-207 ppm region. researchgate.net

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the bromine (C5) and the carbon bearing the hydroxyl group (C6) will be significantly influenced by these substituents. Other aromatic carbons (C3a, C4, C7, C7a) are expected in the typical aromatic region of δ 115-157 ppm. researchgate.net

Aliphatic Carbons: The two methylene (B1212753) carbons of the five-membered ring (C2 and C3) will appear in the upfield region, typically around δ 26 ppm and δ 36-37 ppm. researchgate.net

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (C=O) | - | ~206.0 |

| 2 (-CH₂) | ~2.75 (t) | ~26.0 |

| 3 (-CH₂) | ~3.15 (t) | ~36.5 |

| 3a (Ar-C) | - | ~156.0 |

| 4 (Ar-CH) | ~7.10 (s) | ~118.0 |

| 5 (Ar-C-Br) | - | ~115.0 |

| 6 (Ar-C-OH) | - | ~155.0 |

| 7 (Ar-CH) | ~7.90 (s) | ~125.0 |

| 7a (Ar-C) | - | ~136.0 |

| 6 (-OH) | ~5.5 (s, broad) | - |

2D NMR experiments provide correlational data that helps in assigning the signals from 1D spectra and piecing together the molecular structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For the target molecule, a key correlation would be observed between the protons at C2 and C3, confirming their adjacency in the aliphatic ring. preprints.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. preprints.org This would definitively link the proton signal at ~2.75 ppm to the carbon signal at ~26.0 ppm (C2) and the proton at ~3.15 ppm to the carbon at ~36.5 ppm (C3). It would also link the aromatic proton signals to their respective carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-4 bonds) between protons and carbons. nih.gov It is crucial for connecting structural fragments. For instance, correlations would be expected from the C2 and C3 protons to the carbonyl carbon (C1) and the aromatic quaternary carbon (C3a). The aromatic protons (H4 and H7) would show correlations to neighboring quaternary carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's 3D structure. For a relatively rigid structure like indanone, NOESY can confirm through-space proximities, for example, between the H-7 aromatic proton and the C3 aliphatic protons. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of molecules, providing a "fingerprint" based on their functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The spectrum is characteristic of the functional groups present. udel.edu

O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. udel.edu

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups are expected just below 3000 cm⁻¹. chegg.com

C=O Stretch: A very strong, sharp absorption band characteristic of the conjugated ketone carbonyl group is predicted around 1690-1715 cm⁻¹. chegg.comusm.my Conjugation with the aromatic ring lowers the frequency compared to a simple aliphatic ketone.

C=C Stretches: Medium to weak absorptions in the 1585-1610 cm⁻¹ and 1450-1500 cm⁻¹ regions are characteristic of the C=C stretching vibrations within the aromatic ring. chegg.com

C-O Stretch: The phenolic C-O stretching vibration should produce a strong band in the 1200-1260 cm⁻¹ range.

C-Br Stretch: A weak to medium absorption in the far-infrared region, typically around 500-600 cm⁻¹, is expected for the C-Br bond.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (phenolic) | 3200-3500 | Strong, Broad |

| C-H stretch (aromatic) | 3050-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (conjugated ketone) | 1690-1715 | Strong, Sharp |

| C=C stretch (aromatic) | 1585-1610 | Medium |

| C-O stretch (phenolic) | 1200-1260 | Strong |

| C-Br stretch | 500-600 | Medium-Weak |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Symmetrical vibrations and non-polar bonds often produce strong Raman signals. physicsopenlab.org

Aromatic Ring Vibrations: The benzene (B151609) ring vibrations, particularly the ring "breathing" modes, are expected to be strong in the Raman spectrum, appearing in the fingerprint region (1000-1600 cm⁻¹). physicsopenlab.org

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, though often with weaker intensity.

C-Br Stretch: The C-Br stretching vibration is often more prominent in the Raman spectrum than in the IR spectrum and would be expected in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. masterorganicchemistry.com The spectrum is characterized by the wavelength of maximum absorbance (λ_max).

For this compound, the chromophore consists of a benzene ring conjugated with a ketone. This extended conjugation, along with the auxochromic hydroxyl and bromo substituents, influences the electronic transitions.

π → π* Transition: A strong absorption band is expected at a λ_max around 240-260 nm. This corresponds to the electronic transition from the π bonding orbitals to the π* antibonding orbitals of the conjugated aromatic ketone system. chegg.comresearchgate.net

n → π* Transition: A weaker, longer-wavelength absorption band is anticipated around 280-320 nm. masterorganicchemistry.com This band arises from the promotion of a non-bonding electron (from the oxygen lone pair of the carbonyl group) to a π* antibonding orbital. Phenolic compounds themselves typically show absorption maxima around 280 nm. nih.gov

| Electronic Transition | Predicted λ_max (nm) | Relative Intensity (Molar Absorptivity, ε) |

|---|---|---|

| π → π | ~250 | High (~10,000-15,000 M⁻¹cm⁻¹) |

| n → π | ~295 | Low (~100-1,000 M⁻¹cm⁻¹) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of one or more molecules in a sample. This technique provides crucial information about the molecular weight and elemental composition of a compound. For this compound, mass spectrometry is essential for confirming its molecular formula, C9H7BrO2. The presence of bromine is particularly distinctive in mass spectrometry due to its characteristic isotopic pattern, with two major isotopes, 79Br and 81Br, existing in a nearly 1:1 ratio. This results in two peaks of almost equal intensity separated by 2 m/z units for the molecular ion and any bromine-containing fragments, which is a key signature for identifying the presence of a single bromine atom in the molecule.

While general principles of mass spectrometry are applicable, specific detailed research findings on the fragmentation patterns of this compound are not widely available in the reviewed scientific literature.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. This technique can distinguish between compounds that have the same nominal mass but different chemical formulas. For this compound, HRMS would be the definitive method to confirm its elemental composition of C9H7BrO2.

Despite the utility of this technique, specific HRMS data and detailed research findings for this compound have not been found in publicly accessible scientific literature.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. LC-MS is particularly useful for the analysis of complex mixtures and for compounds that are not easily vaporized. This technique could be employed to analyze this compound in various sample matrices, providing both retention time and mass spectral data for its identification and quantification.

However, specific research articles detailing the LC-MS analysis of this compound, including any data tables of its chromatographic behavior or mass spectral data under LC-MS conditions, are not available in the surveyed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is another powerful hyphenated technique that combines gas chromatography for separation with mass spectrometry for detection. GC-MS is suitable for the analysis of volatile and thermally stable compounds. Derivatization of the hydroxyl group in this compound might be necessary to improve its volatility and thermal stability for GC-MS analysis.

Detailed research findings and data tables from GC-MS studies specifically focused on this compound are not present in the available scientific literature.

Computational Chemistry and Theoretical Investigations of 5 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One

Quantum Chemical Calculations

Density Functional Theory (DFT) Studies

No published DFT studies specifically investigating the electronic structure and properties of 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one were identified.

Molecular Geometry Optimization

Information regarding the optimized molecular geometry, including bond lengths and angles determined through computational methods, is not available in the surveyed literature.

Electronic Structure Analysis

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the corresponding energy gap for this compound, have not been reported in the scientific literature.

Natural Bond Orbital (NBO) Analysis

No studies performing NBO analysis to investigate charge delocalization, hyperconjugative interactions, or bond properties for this compound could be located.

Molecular Electrostatic Potential (MEP) Mapping

There are no available MEP maps or associated analyses to predict the electrophilic and nucleophilic reactive sites of the molecule.

Fukui Function Analysis

Fukui functions are essential tools in computational chemistry for predicting the reactivity of different sites within a molecule. wikipedia.org They quantify the change in electron density at a specific point in a molecule as the total number of electrons is altered. wikipedia.org This allows for the identification of sites most susceptible to nucleophilic, electrophilic, or radical attack.

The Fukui function can be condensed to individual atomic sites, providing a numerical value for reactivity. The function for nucleophilic attack (f+) indicates the propensity of a site to accept an electron, while the function for electrophilic attack (f-) indicates its propensity to donate an electron. faccts.de

While no specific Fukui function analysis has been published for this compound, a comprehensive study on the closely related compound 5-Bromo-2-Hydroxybenzaldehyde offers valuable insights. Density Functional Theory (DFT) calculations on this molecule help to identify the key reactive centers.

For this compound, it is anticipated that the carbonyl carbon would be a primary site for nucleophilic attack, a common characteristic for ketones. The aromatic ring, influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo and carbonyl groups, will exhibit distinct regions of electrophilic and nucleophilic character. The hydroxyl group is expected to enhance the nucleophilicity of the ortho and para positions, while the bromo and carbonyl groups will increase the electrophilicity of the carbon atoms they are attached to.

Table 1: Predicted Reactive Sites in this compound based on Analogous Compounds

| Atomic Site | Predicted Reactivity | Rationale |

| Carbonyl Carbon | Electrophilic | The polarized C=O bond makes the carbon atom electron-deficient and susceptible to nucleophilic attack. |

| Hydroxyl Oxygen | Nucleophilic | The lone pairs of electrons on the oxygen atom make it a likely site for electrophilic attack. |

| Aromatic Ring | Mixed | The interplay of activating (hydroxyl) and deactivating (bromo, carbonyl) substituents creates a nuanced reactivity map. |

Spectroscopic Property Predictions

Theoretical vibrational spectra, calculated using methods like DFT, are invaluable for assigning and interpreting experimental infrared (IR) and Raman spectra. These calculations predict the frequencies and intensities of the fundamental vibrational modes of a molecule. researchgate.net

For this compound, the vibrational spectrum will be characterized by several key features:

C=O Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹, characteristic of an aromatic ketone.

O-H Stretch: A broad band is anticipated in the 3200-3600 cm⁻¹ region, corresponding to the hydroxyl group.

C-Br Stretch: A weaker absorption is expected in the lower frequency region, typically between 500 and 600 cm⁻¹.

Aromatic C-H and C=C Stretches: Multiple bands will appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Computational studies on substituted indans have shown that ring puckering conformations can influence the vibrational spectra, leading to distinct bands for different conformers. acs.org The specific vibrational frequencies for the title compound would be influenced by the electronic effects of the bromo and hydroxyl substituents on the indanone core.

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| O-H Stretch | 3200-3600 | Broad, Medium to Strong |

| Aromatic C-H Stretch | 3000-3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| C=O Stretch | 1680-1700 | Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium to Strong |

| C-Br Stretch | 500-600 | Weak to Medium |

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a powerful tool for structure elucidation. core.ac.uk DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts that correlate well with experimental data. scm.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic, aliphatic, and hydroxyl protons.

Aromatic Protons: The chemical shifts of the two aromatic protons will be influenced by the electronic effects of the substituents. The proton adjacent to the hydroxyl group is expected to be more shielded (lower ppm) than the proton near the bromine atom.

Aliphatic Protons: The protons on the five-membered ring will appear as multiplets in the aliphatic region of the spectrum.

Hydroxyl Proton: The chemical shift of the hydroxyl proton can vary depending on solvent and concentration and is expected to appear as a broad singlet.

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon will be the most deshielded, appearing at a high ppm value (typically >190 ppm). The carbon atoms attached to the bromine and oxygen atoms will also exhibit characteristic chemical shifts.

Table 3: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Doublets |

| Aliphatic CH₂ | 2.5 - 3.5 | Multiplets |

| Hydroxyl OH | Variable | Broad Singlet |

Non-Linear Optical (NLO) Properties

Molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. researchgate.net Organic molecules featuring electron donor and acceptor groups connected by a π-conjugated system often exhibit large NLO responses. nih.gov

This compound possesses both an electron-donating group (hydroxyl) and electron-withdrawing groups (carbonyl and bromo) attached to an aromatic system. This donor-acceptor framework suggests that the molecule could exhibit NLO properties. Computational studies on indanone-based dyes have shown that the indanone moiety can act as an effective electronic acceptor, leading to significant molecular hyperpolarizability. researchgate.net

The NLO response of the title compound would be influenced by the degree of intramolecular charge transfer from the hydroxyl group to the carbonyl and bromo-substituted parts of the molecule. Theoretical calculations, such as determining the first hyperpolarizability (β), would be necessary to quantify the NLO properties of this specific compound. It is plausible that its NLO response could be tuned by further functionalization.

Calculated Thermodynamic Properties

Computational chemistry provides a means to estimate the thermodynamic properties of molecules, such as heat of formation, entropy, and heat capacity. These calculations are crucial for understanding the stability and reactivity of compounds.

While specific thermodynamic data for this compound are not available, studies on related compounds provide a basis for estimation. For instance, computational studies on methyl- and methoxy-substituted indanones have determined their gas-phase enthalpies of formation using high-level theoretical methods like G3(MP2)//B3LYP. mdpi.com These studies show that the position of the substituent can have a noticeable effect on the thermodynamic stability of the molecule. mdpi.com

A detailed computational study of 5-Bromo-2-Hydroxybenzaldehyde has shown how thermodynamic properties such as heat capacity (Cv), enthalpy (H), and entropy (S) vary with temperature. It is expected that this compound would exhibit similar trends, with these properties increasing with temperature due to increased molecular vibrations and rotations.

Table 4: Predicted Trends in Thermodynamic Properties for this compound

| Thermodynamic Property | Predicted Trend with Increasing Temperature |

| Heat Capacity (Cv) | Increase |

| Enthalpy (H) | Increase |

| Entropy (S) | Increase |

Exploration of Biological Activities and Structure Activity Relationships Sar

In Vitro Antimicrobial Activity Studies

Indanone derivatives have been recognized for their potential as antimicrobial agents. rjptonline.org The presence of a halogen, such as bromine, on the aromatic ring is a common feature in many bioactive compounds, often enhancing their antimicrobial efficacy. nih.gov

While direct studies on 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one are unavailable, research on other bromo-substituted heterocyclic compounds provides valuable insights. For instance, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity. nih.gov Several of these compounds displayed moderate inhibition against Staphylococcus aureus (ATCC25923) and Escherichia coli (ATCC25922). nih.gov Specifically, some derivatives showed a minimum cell division inhibitory concentration of 128 µg/mL against these strains. nih.gov

Another study on substituted indanone derivatives revealed that modifications to the core structure could lead to significant antibacterial properties. rjptonline.org For example, certain N-(substituted phenyl)-2-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamides were screened against Gram-positive (S. aureus, Bacillus subtilis) and Gram-negative (E. coli, Salmonella typhi) bacteria. The results indicated that a para-fluorophenyl substituted derivative exhibited marked antibacterial potency. rjptonline.org

These findings suggest that the bromo- and hydroxy-substituents on the indanone core of this compound could potentially confer antibacterial activity. The electronic properties of the bromine atom and the hydrogen-bonding capability of the hydroxyl group may play a crucial role in the interaction with bacterial targets.

Table 1: Antibacterial Activity of Selected Bromo-Substituted Heterocyclic Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

| 4-bromo-1H-indazole derivatives | S. aureus ATCC25923 | Minimum Cell Division Concentration | 128 µg/mL | nih.gov |

| 4-bromo-1H-indazole derivatives | E. coli ATCC25922 | Minimum Cell Division Concentration | 128 µg/mL | nih.gov |

The antifungal potential of indanone derivatives has also been explored. In a study of substituted indanone acetic acid derivatives, an ortho-methoxyphenyl derivative demonstrated notable antifungal activity against Candida albicans and Aspergillus niger. rjptonline.org This highlights that substitutions on the indanone ring system can influence antifungal efficacy.

Furthermore, studies on other bromo-containing heterocyclic systems have shown promise. For example, 6-bromochromone-3-carbonitrile exhibited good antifungal activity against several Candida species, including C. albicans. nih.gov This compound was found to be fungicidal, killing all C. albicans cells at a concentration of 20 µg/mL within 24 hours. nih.gov While the core structure is different, the presence of bromine is a key feature contributing to its antifungal properties.

Based on these related studies, it is plausible that this compound may also possess antifungal properties, particularly against clinically relevant fungal pathogens like C. albicans.

Table 2: Antifungal Activity of a Bromo-Substituted Chromone Derivative

| Compound/Derivative | Fungal Strain | Activity Measurement | Result | Reference |

| 6-bromochromone-3-carbonitrile | C. albicans | Fungicidal Concentration | 20 µg/mL (complete kill in 24h) | nih.gov |

In Vitro Anticancer Activity Investigations

The 2,3-dihydro-1H-inden-1-one moiety is a structural feature in many compounds with potential to curb neoplastic cell growth. researchgate.net The anticancer activity of this class of compounds is often influenced by the nature and position of substituents on the bicyclic ring system. nih.gov

Numerous studies have demonstrated the anti-proliferative effects of bromo-substituted indole (B1671886) and indolinone derivatives. For instance, 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives were evaluated for their anticancer activity against MCF-7 (breast cancer) and A-549 (lung cancer) cell lines. nih.gov The 4-arylthiazole-bearing derivatives, in particular, showed significant anti-proliferative activity, with IC50 values as low as 2.93 µM against MCF-7 cells. nih.gov

Similarly, bromo-substituted indirubin (B1684374) derivatives, 6-bromoindirubin-3'-oxime (B1676677) (6BIO) and 7-bromoindirubin-3'-oxime (7BIO), were found to be effective in preventing the proliferation of the MDA-MB-231-TXSA breast cancer cell line. nih.gov Furthermore, a series of novel dihydro-1H-indene derivatives were designed as tubulin polymerization inhibitors and exhibited potent antiproliferative activities against four cancer cell lines with IC50 values in the nanomolar range. nih.gov

These findings underscore the potential of the bromo-indanone scaffold as a template for designing potent anticancer agents. The presence of the bromine atom can enhance lipophilicity and facilitate cell membrane permeability, while the hydroxyl group could participate in hydrogen bonding with target proteins.

Table 3: Anti-proliferative Activity of Selected Bromo-Substituted Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| 1-Benzyl-5-bromo-3-(2-(4-(4-chlorophenyl)thiazol-2-yl)hydrazono)indolin-2-one | MCF-7 | 2.93 ± 0.47 µM | nih.gov |

| 6-bromoindirubin-3'-oxime (6BIO) | MDA-MB-231-TXSA | Effective in preventing proliferation | nih.gov |

| 7-bromoindirubin-3'-oxime (7BIO) | MDA-MB-231-TXSA | Effective in preventing proliferation | nih.gov |

| Dihydro-1H-indene derivative (12d) | K562 | 0.028 µM | nih.gov |

Apoptosis, or programmed cell death, is a crucial mechanism by which many anticancer agents exert their effects. Bromo-substituted compounds have been shown to induce apoptosis through various pathways. For example, 6-bromoindirubin-3'-oxime (6BIO) was found to induce caspase-dependent apoptosis through the intrinsic (mitochondrial) caspase-9 pathway in MDA-MB-231-TXSA cells. nih.gov In contrast, 7-bromoindirubin-3'-oxime (7BIO) promoted G2/M cell cycle arrest followed by the activation of both a caspase-8-dependent pathway and a caspase-independent pathway. nih.gov

Another study on 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives showed that the most active compound induced apoptosis, as evidenced by an increase in the levels of apoptotic markers such as caspase-3, caspase-9, and Bax, and a decrease in the anti-apoptotic protein Bcl-2. nih.gov These studies suggest that bromo-substituted cyclic compounds can trigger apoptosis through multiple, often complex, signaling cascades.

The identification of molecular targets is critical for understanding the mechanism of action of anticancer compounds. For several bromo-substituted indolinone derivatives, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been identified as a key target. nih.gov Inhibition of VEGFR-2, a crucial regulator of angiogenesis, can suppress tumor growth and metastasis. The most potent 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives exhibited significant VEGFR-2 inhibitory activity with IC50 values in the sub-micromolar range. nih.gov

In another class of compounds, the dihydro-1H-indene derivatives, tubulin has been identified as the molecular target. nih.gov These compounds were found to inhibit tubulin polymerization by binding to the colchicine (B1669291) site, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Molecular docking studies have often been employed to elucidate the binding modes of these inhibitors within the active sites of their target proteins. For the 1-benzyl-5-bromo-3-hydrazonoindolin-2-one derivatives, docking simulations revealed key interactions within the ATP-binding pocket of VEGFR-2. nih.gov These structure-activity relationship studies are instrumental in the rational design of more potent and selective inhibitors.

Enzyme Inhibition Studies

The indenone core structure has been identified as a key pharmacophore for targeting various enzymes implicated in disease.

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for the development of agents for hyperpigmentation disorders. nih.gov Chalcone-like derivatives of 2,3-dihydro-1H-inden-1-one have been identified as potent inhibitors of the diphenolase activity of mushroom tyrosinase. researchgate.net

Kinetic studies have revealed different mechanisms of inhibition. For instance, the derivative 2-(3-methoxy-4-((4-methylbenzyl)oxy)benzylidene)-1H-indene-1,3(2H)-dione was found to be a superior inhibitor to the standard, kojic acid, and exhibited an uncompetitive mode of inhibition. researchgate.net This suggests that the inhibitor binds to the enzyme-substrate complex. In one study, two specific derivatives were highlighted as potent inhibitors, with IC₅₀ values of 12.3 µM and 8.2 µM, respectively. researchgate.net The structure-activity relationship (SAR) studies indicate that substitutions on the indenone ring are crucial for activity. nih.gov

| Compound | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Indenone Derivative 5a | 12.3 | Not Specified | researchgate.net |

| Indenone Derivative 5b | 8.2 | Not Specified | researchgate.net |

| Indenone Derivative 6l | 15.85 ± 3.64 | Uncompetitive | researchgate.net |

| Kojic Acid (Standard) | 16.4 ± 3.53 | Competitive | mdpi.com |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the hydrolysis of the neurotransmitter acetylcholine. Inhibitors of these enzymes are used in the symptomatic treatment of Alzheimer's disease. The indenone scaffold has been explored for this purpose, with various derivatives showing promise. researchgate.netnih.gov

Specifically, tetracyclic analogues based on an 11H-indeno-[1,2-b]-quinolin-10-ylamine structure have been synthesized and evaluated as cholinesterase inhibitors. researchgate.netnih.gov These rigid structures were designed to interact with the active sites of AChE and BChE. Kinetic analysis of a lead compound from this series revealed a mixed-type inhibition for AChE, indicating that it binds to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov Its inhibition of BChE was found to be non-competitive. researchgate.net One of the most effective compounds in this class demonstrated potent, sub-micromolar inhibition of both human AChE and BChE. researchgate.net

| Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Human Acetylcholinesterase (hAChE) | 0.32 | Mixed | researchgate.net |

| Human Butyrylcholinesterase (hBuChE) | 0.43 | Non-competitive | researchgate.net |

Falcipain-2 is a cysteine protease of the malaria parasite Plasmodium falciparum and a key target for antimalarial drug development. While some indenone-related structures, such as indenoquinolines, have been reported to possess antimalarial properties, specific studies detailing the inhibition of falcipain-2 by this compound or its close derivatives are not prominent in the reviewed literature. researchgate.net

Antioxidant Activity Evaluation (In Vitro)

The antioxidant potential of phenolic compounds is well-documented, and the 5-bromo-6-hydroxy substitution on the indenone ring confers a bromophenol moiety, a class of compounds known for its radical scavenging properties.

The antioxidant activity of bromophenol derivatives has been evaluated using various in vitro assays, including the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging test. In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured spectrophotometrically. Studies on a range of synthetic and natural bromophenols have demonstrated significant antioxidant activity, in some cases exceeding that of standard antioxidants like butylated hydroxytoluene (BHT). nih.gov For example, certain benzylic bromophenols have shown potent DPPH radical scavenging activity with low IC₅₀ values, indicating high efficacy. nih.gov This suggests that the bromophenol substructure within this compound is likely to contribute to significant antioxidant and radical scavenging capabilities.

| Compound | IC₅₀ (µg/mL) | Reference |

|---|---|---|

| Bromophenol Derivative 1 | 6.41 | nih.gov |

| Bromophenol Derivative 25 | 4.27 | nih.gov |

| Bromophenol Derivative 27 | 6.86 | nih.gov |

| Butylated Hydroxytoluene (BHT) (Standard) | 4.12 | nih.gov |

| Trolox (Standard) | 11.75 | nih.gov |

Studies on Protein Aggregation Inhibition (e.g., α-Synuclein Aggregation)

The aggregation of the α-synuclein protein is a pathological hallmark of neurodegenerative disorders such as Parkinson's disease. Consequently, molecules that can bind to or inhibit the aggregation of α-synuclein are of significant therapeutic interest. frontiersin.org

Recent research has revealed that the 1-indanone (B140024) scaffold is a promising platform for designing ligands with high affinity for misfolded α-synuclein aggregates. nih.govresearchgate.net A series of novel 1-indanone derivatives were synthesized and evaluated, with lead candidates demonstrating high binding affinity to α-synuclein fibrils, with dissociation constants (Kd) in the low nanomolar range. nih.govnih.gov Importantly, these compounds exhibited more than tenfold selectivity for α-synuclein fibrils over other amyloid proteins like amyloid-β and tau. nih.gov Fluorescence staining confirmed that these indenone-based ligands avidly label α-synuclein pathologies in brain tissue from patients with Parkinson's disease. nih.govresearchgate.net These findings underscore the potential of the 1-indanone core structure in the development of agents for the study and potential treatment of synucleinopathies. nih.gov

| Compound | Binding Affinity (Kd) (nM) | Reference |

|---|---|---|

| Indanone Derivative 8 | 9.0 | nih.govnih.gov |

| Indanone Derivative 32 | 18.8 | nih.govnih.gov |

No results found for "this compound AMPA Receptor Positive Allosteric Modulation". No results found for "Molecular Docking Studies of this compound". No results found for "Computational and X-ray Crystallographic Analysis of Binding Modes of this compound". No results found for "Structure-Activity Relationship Investigations of this compound".

Detailed Scientific Article on this compound Unfeasible Due to Lack of Available Research

A comprehensive search for scientific literature and data required to generate a detailed article on the chemical compound "this compound" has concluded that there is currently insufficient publicly available information to fulfill the request. The user's specific outline, focusing on in-vitro receptor modulation, mechanistic insights, and structure-activity relationships, necessitates detailed experimental and computational data that does not appear to be present in the accessible scientific domain for this particular molecule.

The planned article was structured to explore the following highly specific areas:

Structure-Activity Relationship (SAR) Investigations:A look into how its chemical structure and the modification of its substituted indenone core relate to its biological activity.

Despite extensive searches, no peer-reviewed articles, patents, or database entries containing experimental data on "this compound" in relation to AMPA receptor modulation, molecular docking, or crystallography were identified. While general information exists for the broader class of indenones and for other bromo-substituted derivatives in various biological contexts nih.govnih.govnih.govresearchgate.netresearchgate.netiucr.org, the strict requirement to focus solely on the specified compound prevents the use of this analogous data. For instance, crystallographic data is available for related compounds like 4-bromo-5,7-dimethoxy-2,3-dihydro-1H-inden-1-one, but this information cannot be extrapolated to the requested molecule without significant scientific inaccuracies nih.goviucr.org. Similarly, while structure-activity relationships for other chemical scaffolds targeting AMPA receptors have been published, these are not directly applicable to this specific indenone nih.govmdpi.com.

The absence of specific research findings makes it impossible to generate a scientifically accurate and informative article that adheres to the user's detailed and exclusive outline. The creation of such an article would require speculative content, which would not meet the standards of scientific accuracy. Therefore, until research on "this compound" is conducted and published, this request cannot be completed.

Applications of 5 Bromo 6 Hydroxy 2,3 Dihydro 1h Inden 1 One in Advanced Organic Synthesis

As a Versatile Synthon in Complex Molecule Synthesis

In the discipline of retrosynthetic analysis, 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one and its close derivatives are recognized as versatile synthons. A synthon is an idealized fragment of a molecule used to assist in planning a synthesis. The bromo-indanone framework serves as a building block that can be elaborated into more complex structures through a variety of synthetic operations.

The bromine atom on the aromatic ring is particularly significant, as it provides a handle for powerful carbon-carbon and carbon-heteroatom bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions, are modern synthetic staples that allow for the introduction of a wide array of substituents at the bromine-bearing position. nih.govresearchgate.net This versatility enables chemists to forge new bonds with high precision and functional group tolerance, which is crucial in the total synthesis of complex natural products and novel materials. rsc.org

Furthermore, the ketone functionality can undergo a plethora of transformations. It can be reduced to an alcohol, converted into an olefin via Wittig-type reactions, or serve as an electrophilic site for the addition of various nucleophiles. The adjacent hydroxyl group can direct certain reactions or be protected and revealed at a later synthetic stage. This multi-functionality allows for the application of this indanone core in annulation strategies to construct fused-ring systems. nih.gov For instance, indanone derivatives are employed in the synthesis of fused heterocyclic and carbocyclic frameworks, which are core structures in many biologically active compounds. nih.gov

The strategic utility of bromo-indanone derivatives is highlighted in syntheses where the bromine acts not just as a site for coupling but also as a directing or protecting group. In some multi-step syntheses, bromine atoms are introduced to block certain positions on an aromatic ring, thereby directing subsequent electrophilic substitution or cyclization reactions to the desired position. chemicalbook.com Once its purpose is served, the bromine can be removed via debromination or replaced with another functional group, showcasing its role as a transient control element in a synthetic sequence.

Precursor for Pharmaceutically Relevant Scaffolds and Intermediates (e.g., Ramelteon intermediate)

The utility of this compound and related structures is prominently demonstrated in medicinal chemistry and pharmaceutical manufacturing. These compounds serve as key intermediates in the synthesis of various pharmaceutically active agents. One of the most notable examples is the synthesis of Ramelteon, a selective melatonin (B1676174) MT1/MT2 receptor agonist used for the treatment of insomnia. nih.govdrugbank.com

Ramelteon possesses a tricyclic 1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan core, and many synthetic routes to this scaffold rely on intermediates derived from substituted indanones. nih.govacs.org In several reported syntheses, a brominated indanone derivative is a crucial early-stage intermediate. For example, one synthetic approach begins with 2,6-dibromophenol, which is converted to 4,6-dibromo-5-hydroxy-1-indanone. This intermediate contains the core structure of this compound, albeit with an additional bromine.

In a documented synthesis of Ramelteon, bromination of an ester intermediate is performed to protect the aromatic ring and prevent incorrect cyclization during a subsequent Friedel-Crafts reaction. chemicalbook.com This strategy ensures the formation of the desired tricyclic system. After the key cyclization step, the bromine atoms are removed by hydrogenation. chemicalbook.com This highlights the dual role of the bromo-substituent as both a protecting group and a control element for regioselectivity.

The table below outlines a generalized synthetic step involving a brominated indanone precursor in a pathway towards a Ramelteon intermediate, illustrating the typical transformations involved.

| Step | Reactant | Reagents and Conditions | Product | Yield (%) | Purpose |

| 1 | Substituted Phenylpropionic Acid Ester | 1. Bromine, Acetic Acid2. Hydrolysis | Brominated Phenylpropionic Acid | - | Protection of aromatic ring for regioselective cyclization |

| 2 | Brominated Phenylpropionic Acid | Thionyl chloride, then a Lewis Acid (e.g., AlCl₃) | Brominated Indanone Intermediate | ~92% chemicalbook.com | Intramolecular Friedel-Crafts cyclization to form the indanone core |

| 3 | Brominated Indanone Intermediate | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Debrominated Indanone Core | ~86% chemicalbook.com | Removal of bromine protecting groups |

| 4 | Debrominated Indanone Core | Horner-Wadsworth-Emmons Reaction | α,β-Unsaturated Nitrile | ~84% chemicalbook.com | Introduction of the side chain precursor |

This table represents a composite of steps described in various Ramelteon syntheses and illustrates the role of brominated indanones. Yields are based on specific reported examples and may vary. chemicalbook.com

The development of concise and efficient synthetic routes to Ramelteon is an area of active research, with various strategies employing transition-metal catalysis to construct the challenging tricyclic core and install the chiral side chain. nih.govacs.org Many of these advanced methods still rely on the fundamental chemistry of precursors like this compound to build the foundational architecture of the final drug molecule.

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

Future research will likely focus on developing more efficient, selective, and sustainable methods for synthesizing the 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one core and its analogues. While classical methods like the Friedel-Crafts reaction are foundational, modern catalysis offers significant room for improvement. nih.gov

Key areas for development include:

Transition Metal-Catalyzed Cross-Coupling: The bromine atom at the C5 position is an ideal handle for transition metal-catalyzed reactions. Future work could adapt palladium-catalyzed Suzuki-Miyaura coupling reactions, which have been successfully used on 5-bromo-1-indanone, to introduce a wide variety of aryl or alkyl substituents. researchgate.netrsc.org This would enable the creation of a large library of derivatives from the common 5-bromo-6-hydroxy precursor. Similarly, Rhodium(I)-catalyzed carbonylative cyclization reactions could offer novel pathways to construct the indenone ring itself from different precursors. tandfonline.com

C-H Activation and Annulation: Modern synthetic strategies increasingly utilize C-H activation to form new bonds, reducing the need for pre-functionalized starting materials. Future methodologies could explore rhodium-catalyzed C-H activation and cascade reactions to build the indenone framework or add complexity to the existing 5-bromo-6-hydroxy scaffold in a single pot. organic-chemistry.org

Metal-Free Synthesis: To improve the environmental footprint and reduce metal contamination in final products, the development of metal-free synthetic routes is a critical goal. Methodologies using reagents like carbon tetrabromide and diethyl phosphonate (B1237965) have been reported for indenone synthesis and could be adapted for this specific substituted pattern. tandfonline.com

Photoredox Catalysis: The use of visible light to drive chemical reactions offers mild and highly selective conditions. Future research could investigate photoredox-catalyzed radical-type annulation of aromatic amides with olefins to construct the indenone core, potentially offering a completely new synthetic approach. researchgate.net

Advanced Mechanistic Studies of Reactivity and Transformation Pathways

A deeper understanding of the reaction mechanisms governing the synthesis and transformation of this compound is crucial for optimizing existing reactions and discovering new ones. The interplay between the electron-withdrawing bromine atom and the electron-donating hydroxyl group significantly influences the reactivity of the aromatic ring and the enone system.

Future mechanistic investigations should focus on:

Cyclization Pathways: Elucidating the precise mechanisms of key cyclization reactions, such as the Nazarov cyclization, which is often used to form the five-membered ring of the indenone core. Understanding how the electronic properties of the bromo and hydroxy substituents affect the stability of intermediates and the reaction kinetics is a key objective.

Skeletal Rearrangements: Certain indenone syntheses are known to involve complex skeletal rearrangements. acs.org Advanced studies employing isotopic labeling, kinetic analysis, and computational modeling could unravel these pathways, allowing chemists to either suppress unwanted rearrangements or exploit them for the synthesis of novel, complex scaffolds.

Radical Processes: For reactions involving radical intermediates, such as those initiated by photoredox catalysis, detailed mechanistic studies are needed to understand the initiation, propagation, and termination steps. researchgate.net This knowledge is essential for controlling selectivity and improving reaction efficiency.

Rational Design of New Indenone Derivatives with Enhanced Biological Profiles

The indanone scaffold is present in compounds with a wide array of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties. nih.gov The this compound core is an excellent starting point for a rational drug design campaign. Future work will involve the systematic modification of the parent structure to optimize its interaction with biological targets.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: By systematically modifying each part of the molecule (the bromo group, the hydroxyl group, the ketone, and the dihydroindenone core), researchers can build a detailed understanding of how each functional group contributes to biological activity. For example, the bromine at C5 could be replaced with other halogens or small alkyl groups to probe the effect of size and electronics on target binding. The hydroxyl group at C6 could be alkylated or acylated to modify polarity and hydrogen bonding capacity.

Active Splicing Principle: This principle involves combining the indenone core with other known pharmacophores. For instance, researchers have successfully synthesized chalcone-indanone hybrids with significant antiviral activity against the tobacco mosaic virus (TMV). nih.gov A similar approach could be applied to this compound to create novel hybrid molecules targeting specific enzymes or receptors.

The following table outlines potential design strategies for new derivatives based on the parent compound.

| Modification Site | Proposed Modification | Target Property Enhancement |

| C5-Position (Bromo) | Replace with -Cl, -F, -CF₃ | Modulate electronic properties, improve metabolic stability |

| C6-Position (Hydroxy) | Convert to methoxy (B1213986) (-OCH₃) or ester (-OAc) | Increase lipophilicity, alter hydrogen bonding potential |

| C1-Position (Ketone) | Reduce to alcohol, convert to oxime | Change geometry and polarity for receptor interaction |

| C2/C3-Position | Introduce alkyl or aryl substituents | Probe steric limits of binding pockets, add new interaction points |

Integration of Computational and Experimental Approaches for Predictive Modeling

To accelerate the discovery process and reduce the cost and time associated with synthesizing and testing new compounds, the integration of computational modeling with experimental work is essential. mdpi.com For this compound and its derivatives, computational tools can provide predictive insights into their chemical and biological properties.

Future research in this area will include:

Quantitative Structure-Activity Relationship (QSAR): Once an initial set of derivatives is synthesized and tested, QSAR models can be built to correlate specific molecular descriptors (e.g., electronic properties, size, lipophilicity) with observed biological activity. nih.gov These models can then predict the activity of virtual compounds before they are synthesized.

Molecular Docking: For known biological targets (e.g., enzymes implicated in cancer or Alzheimer's disease), molecular docking simulations can predict the binding mode and affinity of indenone derivatives. nih.gov This allows for the rational, structure-based design of more potent and selective inhibitors.

ADMET Prediction: Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.gov Applying these models early in the design phase can help prioritize compounds with more favorable pharmacokinetic profiles, increasing the likelihood of success in later developmental stages.

The table below summarizes how different computational approaches can be integrated into the research workflow.

| Computational Method | Application | Desired Outcome |

| Molecular Docking | Predict binding of derivatives to a target protein | Prioritize compounds with high predicted binding affinity |

| QSAR Modeling | Correlate chemical structure with biological activity | Predict activity of unsynthesized compounds; guide design |

| Machine Learning / AI | Analyze large datasets to identify complex patterns | Develop predictive models for synergistic effects or toxicity nih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculate electronic structure and reaction energies | Understand reaction mechanisms and molecular properties |

Exploration of New Application Areas for Substituted Indenones

Beyond medicinal chemistry, the unique electronic and structural properties of the indenone scaffold suggest potential applications in other fields, particularly materials science. researchgate.net The conjugated system of the indenone ring, which can be extended through chemical modification, is of particular interest.

Future research should explore:

Organic Electronics: The planar, electron-accepting nature of the indenone core could be exploited in the design of new organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The bromo and hydroxy groups on this compound serve as convenient handles for incorporating the indenone unit into larger polymeric or small-molecule systems and for fine-tuning their electronic energy levels.

Fluorescent Probes: Functionalized indenones can exhibit interesting photophysical properties. Research could focus on developing derivatives that act as fluorescent sensors or probes for detecting specific metal ions, anions, or biomolecules through changes in their fluorescence emission.

Functional Polymers: The reactive sites on this compound could be used to incorporate the indenone moiety into polymer backbones or as pendant groups. This could lead to new materials with tailored optical, electronic, or thermal properties.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-one, and how can purity be maximized?

- Methodological Answer : The synthesis can be adapted from halogenated indenone protocols. For example, bromination at the 5-position may involve electrophilic substitution using Br₂ or N-bromosuccinimide (NBS) under controlled conditions. The hydroxyl group at the 6-position could be introduced via demethylation of a methoxy precursor (e.g., using BBr₃) or direct oxidation. Purification typically involves column chromatography with ethyl acetate/hexane gradients, followed by recrystallization. Yield optimization requires precise temperature control during cyclization steps .

- Example Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Bromination | NBS, CHCl₃, 0°C | 65 | 90 |

| Hydroxylation | BBr₃, DCM, -20°C | 72 | 88 |

| Purification | SiO₂, EtOAc:Hex (3:7) | 85 | 99 |

Q. Which analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃ or DMSO-d₆) should show characteristic peaks: a singlet for the hydroxyl proton (δ 5.2–5.5 ppm), a doublet for the bromine-adjacent proton (δ 7.3–7.6 ppm), and dihydro protons (δ 2.8–3.2 ppm). ¹³C NMR will confirm carbonyl (C=O, δ ~200 ppm) and brominated aromatic carbons .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₉H₇BrO₂ (calc. 243.96 g/mol).

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) verify purity >98% .

Advanced Research Questions

Q. How do the bromine and hydroxyl substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids, while the hydroxyl group may require protection (e.g., silylation with TBSCl) to prevent side reactions. For example:

- Protection : React with TBSCl/imidazole in DMF to form 6-(tert-butyldimethylsilyloxy)-5-bromo-indenone.

- Coupling : Use Pd(PPh₃)₄, K₂CO₃, and aryl boronic acid in THF/H₂O (80°C, 12 h).

Deprotection with TBAF restores the hydroxyl group. Reaction yields depend on steric hindrance and electronic effects of substituents .

Q. What strategies resolve contradictions in reported biological activities of structurally similar indenones?

- Methodological Answer :

- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell lines, solvent/DMSO concentrations).

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace Br with Cl or OH with OMe) and test against consistent biological targets. For example, hydroxyl groups enhance hydrogen bonding with enzymes, while bromine increases lipophilicity and membrane permeability .

- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs, correlating with experimental data .

Q. How can stability issues during long-term storage be mitigated?

- Methodological Answer :

- Storage Conditions : Store at -20°C in amber vials under inert gas (N₂ or Ar) to prevent oxidation and photodegradation. Lyophilization improves stability for aqueous solutions.

- Stability Monitoring : Perform periodic HPLC analysis (e.g., every 3 months) to detect degradation products. Accelerated stability studies (40°C/75% RH for 6 weeks) predict shelf life .

Methodological Notes

- Key References : Synthesis and reactivity insights derived from halogenated indenone analogs (), while biological interaction data extrapolated from related brominated amines and dihydroindenones ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.